molecular formula C21H26N2O3S B11230521 1-(benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11230521
M. Wt: 386.5 g/mol
InChI Key: WXTDUIQJAOFCBC-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzylsulfonyl group and a 3,4-dimethylphenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride under basic conditions.

    Attachment of the 3,4-Dimethylphenyl Group: The final step includes the coupling of the 3,4-dimethylphenyl group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group, forming different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring and 3,4-dimethylphenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide can be compared with other sulfonyl-substituted piperidine derivatives:

    1-(Benzylsulfonyl)piperidine: Lacks the 3,4-dimethylphenyl group, resulting in different chemical properties and biological activities.

    N-(3,4-Dimethylphenyl)piperidine-3-carboxamide:

    1-(Phenylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide: Substitution of the benzyl group with a phenyl group alters its chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-16-10-11-20(13-17(16)2)22-21(24)19-9-6-12-23(14-19)27(25,26)15-18-7-4-3-5-8-18/h3-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-2H3,(H,22,24)

InChI Key

WXTDUIQJAOFCBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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